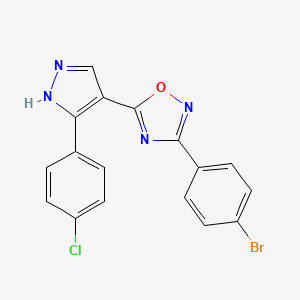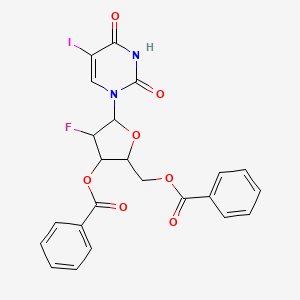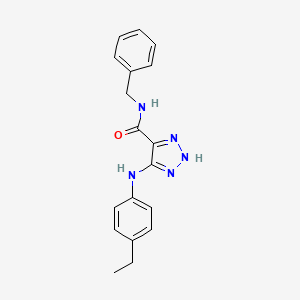
tripropylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropylstannane is an organotin compound with the chemical formula C₉H₂₂Sn. It is a colorless liquid that is soluble in organic solvents. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in radical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tripropylstannane can be synthesized through the reduction of tripropyltin chloride with lithium aluminium hydride. The reaction typically proceeds as follows:
C9H21SnCl+LiAlH4→C9H22Sn+LiCl+AlCl3
Industrial Production Methods
Industrial production of this compound often involves the use of polymethylhydrosiloxane as a reducing agent. This method is preferred due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tripropylstannane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in substitution reactions where the tin-hydrogen bond is cleaved.
Common Reagents and Conditions
Radical Reactions: this compound is commonly used with azobisisobutyronitrile (AIBN) or under irradiation with light to initiate radical reactions.
Substitution Reactions: Common reagents include halides and other electrophiles.
Major Products Formed
Reduction Reactions: The major products are hydrocarbons formed by the reduction of organic halides.
Substitution Reactions: The products depend on the electrophile used but typically include organotin compounds with different substituents.
Applications De Recherche Scientifique
Tripropylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a radical reducing agent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use in pharmaceuticals.
Medicine: Research is ongoing into the use of organotin compounds as anticancer agents.
Industry: this compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of tripropylstannane involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various radical reactions, such as the reduction of organic halides. The molecular targets and pathways involved include the formation of carbon-centered radicals and subsequent reactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Hydride: Another organotin compound with similar applications in radical reactions.
Triphenyltin Hydride: Used in similar contexts but with different reactivity due to the phenyl groups.
Uniqueness
Tripropylstannane is unique due to its specific balance of reactivity and stability, making it particularly useful in certain radical reactions where other organotin compounds may not be as effective.
Propriétés
Numéro CAS |
761-44-4 |
|---|---|
Formule moléculaire |
C9H22Sn |
Poids moléculaire |
248.98 g/mol |
Nom IUPAC |
tripropylstannane |
InChI |
InChI=1S/3C3H7.Sn.H/c3*1-3-2;;/h3*1,3H2,2H3;; |
Clé InChI |
BATLWNWLECLTLL-UHFFFAOYSA-N |
SMILES canonique |
CCC[SnH](CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108031.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108050.png)
![3-(2-((3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B14108057.png)
![6-Hexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108058.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14108063.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108069.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14108077.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14108085.png)
![9-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14108086.png)

![7-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14108093.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14108104.png)
